molecular formula C19H20N2O6S B7571594 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid

5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid

カタログ番号 B7571594
分子量: 404.4 g/mol
InChIキー: IOSYPWLGJUWUGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid, also known as CPCA, is a small molecule that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of sulfonamides, which are known for their broad-spectrum antimicrobial activity. CPCA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research in various fields of medicine.

作用機序

The mechanism of action of 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, inflammation, and other physiological processes. Some studies have suggested that 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid may inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH balance in the body. Other studies have suggested that 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid may inhibit the activity of various kinases and transcription factors that are involved in cell growth and inflammation.
Biochemical and Physiological Effects:
5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell growth, the reduction of inflammation, and the improvement of endothelial function. In cancer research, 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has been shown to induce apoptosis (cell death) in cancer cells, while sparing healthy cells. Inflammation is another area where 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has shown promise, with studies indicating that it can reduce the production of pro-inflammatory cytokines and chemokines. In cardiovascular research, 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has been shown to improve endothelial function and reduce blood pressure, which may be due to its ability to inhibit the activity of carbonic anhydrase.

実験室実験の利点と制限

One of the main advantages of using 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid in lab experiments is its high degree of purity, which makes it a reliable and consistent reagent. Additionally, 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has been extensively studied in various fields of medicine, which means that there is a wealth of knowledge available on its properties and potential applications. However, one of the limitations of using 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid in lab experiments is its relatively high cost, which may make it less accessible to researchers with limited funding.

将来の方向性

There are many potential future directions for research on 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid. Some of the most promising areas of research include the development of new cancer therapies, the identification of new targets for inflammation and cardiovascular disease, and the optimization of the synthesis and delivery of 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid for clinical use. Additionally, there is a need for further research on the mechanism of action of 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid, as well as its potential side effects and interactions with other drugs. Overall, the potential of 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid as a therapeutic agent makes it a promising area of research for the future.

合成法

The synthesis of 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid involves a series of chemical reactions that are carried out under controlled conditions. One of the most commonly used methods for synthesizing 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid is the reaction between 2-ethoxybenzoic acid and 3-(cyclopropylcarbamoyl)phenylsulfonyl chloride in the presence of a base such as triethylamine. This reaction yields 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid as a white crystalline solid with a high degree of purity.

科学的研究の応用

5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has been extensively studied for its potential as a therapeutic agent in various fields of medicine. Some of the most promising areas of research include cancer treatment, inflammation, and cardiovascular disease. In cancer research, 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. Inflammation is another area of research where 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has shown promise, with studies indicating that it can reduce inflammation in animal models of arthritis and other inflammatory conditions. In cardiovascular research, 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has been shown to reduce blood pressure and improve endothelial function, making it a potential candidate for the treatment of hypertension and other cardiovascular diseases.

特性

IUPAC Name

5-[[3-(cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S/c1-2-27-17-9-8-15(11-16(17)19(23)24)28(25,26)21-14-5-3-4-12(10-14)18(22)20-13-6-7-13/h3-5,8-11,13,21H,2,6-7H2,1H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSYPWLGJUWUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。